N-ethylcarbamoyl chloride
Overview
Description
N-ethylcarbamoyl chloride, also known as ethylcarbamic chloride, is a chemical compound with the molecular formula C3H6ClNO and a molecular weight of 107.54 g/mol . It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
N-Ethylcarbamoyl chloride is a carbamoyl chloride derivative . Carbamoyl chlorides are functional groups with the formula R2NC(O)Cl . They are known to interact with a variety of biological targets, including proteins and other macromolecules, through their highly reactive carbamoyl chloride group . .
Mode of Action
Carbamoyl chlorides, including this compound, are highly reactive due to the presence of the carbamoyl chloride group . They can react with amines to form carbamates . This reaction is often used in the synthesis of various organic compounds . .
Biochemical Pathways
Carbamoyl chlorides are known to be involved in various chemical reactions, including the formation of carbamates . These reactions can potentially affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-ethylcarbamoyl chloride are not well-documented in the literature. Carbamoyl chlorides are known to be reactive and can participate in various biochemical reactions. They can interact with different biomolecules, such as proteins and enzymes, through their carbonyl and chloride groups .
Cellular Effects
Chloride ions are known to play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .
Molecular Mechanism
Carbamoyl chlorides are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced . This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of carbamoyl chlorides are known to be influenced by factors such as temperature, pH, and the presence of nucleophiles .
Metabolic Pathways
Carbamoyl chlorides are known to participate in various biochemical reactions, which could potentially involve enzymes or cofactors .
Transport and Distribution
Chloride ions are known to be transported by various transporters, such as the Na±K±2Cl- cotransporter .
Subcellular Localization
The localization of RNAs and proteins within cells is known to be regulated by various factors, including targeting signals and post-translational modifications .
Preparation Methods
N-ethylcarbamoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield . Industrial production methods often involve similar processes but on a larger scale, with additional steps to purify the final product.
Chemical Reactions Analysis
N-ethylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form ethylamine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
N-ethylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:
- N-methylcarbamoyl chloride
- N-propylcarbamoyl chloride
- N-butylcarbamoyl chloride
Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it forms. Its ethyl group provides distinct steric and electronic properties that influence its behavior in chemical reactions .
Properties
IUPAC Name |
N-ethylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHXSBKGRJXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488724 | |
Record name | Ethylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41891-13-8 | |
Record name | Ethylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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